molecular formula C19H14N2O2S2 B11451033 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide

Cat. No.: B11451033
M. Wt: 366.5 g/mol
InChI Key: BMZDUGYEZFEREA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions . The process involves the formation of an amide linkage between the benzothiazole and thiophene moieties.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of both benzothiazole and thiophene rings enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H14N2O2S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H14N2O2S2/c1-11-9-12(20-18(23)16-7-4-8-24-16)10-13(17(11)22)19-21-14-5-2-3-6-15(14)25-19/h2-10,22H,1H3,(H,20,23)

InChI Key

BMZDUGYEZFEREA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4

Origin of Product

United States

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